molecular formula C16H18N4O2 B4572468 2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4572468
M. Wt: 298.34 g/mol
InChI Key: CSSKHTZFYSEJNZ-UHFFFAOYSA-N
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Description

2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.14297583 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

Compounds similar to the specified chemical structure are often synthesized for their unique structural and chemical properties. For instance, the synthesis of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide involved reactions that highlight the stability provided by intramolecular C—H⋯O hydrogen-bonding and C—H⋯π interactions, suggesting the potential for creating stable, functional molecules for various applications (Su-Qing Wang et al., 2008).

Novel Synthetic Pathways

Research also explores novel synthetic pathways to create compounds with unique properties. For example, a study on the one-step synthesis of fully functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening demonstrates the efficiency of new synthesis methods in producing compounds with significant functional groups in a single step, offering pathways to compounds with potentially valuable applications (Andrés Charris-Molina et al., 2017).

Catalytic and Biological Applications

The palladium-catalyzed synthesis of isoindole-1,3-diones is another area of interest, with methodologies that provide a straightforward approach to heterocycles that can tolerate a variety of functional groups. This suggests applications in catalysis and material science, where functional group tolerance is crucial (S. Worlikar & R. Larock, 2008).

Material Science and Nanotechnology

The functionalization of nanoparticles for the synthesis of heterocyclic compounds is a growing area of research, indicating the potential for materials science applications. For example, 2-Aminoisoindoline-1,3-Dione-Functionalized Fe3O4/Chloro-Silane Core-Shell Nanoparticles have been used as reusable catalysts for synthesizing 4H-pyran derivatives, highlighting the role of such compounds in green chemistry and nanotechnology (Nemat Shabani et al., 2021).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition, where aza-pseudopeptides including isoindoline-1,3-dione derivatives have shown efficacy in protecting metals against corrosion, suggesting their potential use in industrial applications to enhance the longevity of metal structures (R. Chadli et al., 2017).

These examples demonstrate the wide-ranging applications of compounds structurally related to "2-{[(1-ethyl-1H-pyrazol-5-yl)methylamino]methyl}-1H-isoindole-1,3(2H)-dione" in various scientific research fields. The ability to synthesize and manipulate such compounds paves the way for advancements in material science, organic chemistry, and industrial applications, reflecting the compound's significance in scientific research.

Properties

IUPAC Name

2-[[(2-ethylpyrazol-3-yl)methyl-methylamino]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-20-12(8-9-17-20)10-18(2)11-19-15(21)13-6-4-5-7-14(13)16(19)22/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSKHTZFYSEJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{[[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

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